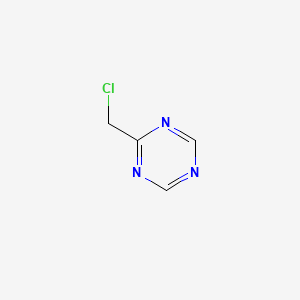

2-(Chloromethyl)-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30361-82-1 |

|---|---|

Molecular Formula |

C4H4ClN3 |

Molecular Weight |

129.55 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3,5-triazine |

InChI |

InChI=1S/C4H4ClN3/c5-1-4-7-2-6-3-8-4/h2-3H,1H2 |

InChI Key |

IXOJGFDRZRKILF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=N1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 1,3,5 Triazine and Its Analogs

Direct Synthesis of 2-(Chloromethyl)-1,3,5-Triazine Scaffolds

Direct synthesis methods aim to construct the 1,3,5-triazine (B166579) ring from acyclic precursors that already contain the necessary chloromethyl group. While less common in literature for this specific compound compared to derivatization strategies, these approaches are theoretically viable.

The cyclotrimerization of nitriles is a fundamental method for preparing symmetrically substituted 1,3,5-triazines. This reaction involves the head-to-tail cyclization of three identical nitrile molecules, typically catalyzed by acids, bases, or metals. In the context of this compound, the logical precursor would be 2-chloroacetonitrile. The trimerization would theoretically yield 2,4,6-tris(chloromethyl)-1,3,5-triazine (B14334145). To obtain the mono-substituted target compound directly through this route, a controlled cross-cyclotrimerization would be necessary.

A one-pot method for synthesizing 1,3,5-triazine derivatives through controlled cross-cyclotrimerization of nitriles has been developed. nih.gov This process involves reacting one equivalent of a nitrile with triflic anhydride (B1165640) or acid at a low temperature to form a nitrilium salt intermediate. nih.gov This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to produce 2,4-disubstituted-6-substituted 1,3,5-triazines. nih.gov The mechanism's viability relies on the relative stability of the intermediate nitrilium salts. nih.gov

Catalytic systems, such as those using titanium chlorido complexes and magnesium, have also been shown to be effective for the cyclotrimerization of various benzonitriles. researchgate.net

Ring-forming reactions provide an alternative pathway to the triazine core by combining different molecular fragments. The Pinner triazine synthesis, first reported in 1890, describes the preparation of 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene. wikipedia.org This reaction has been extended to include halogenated aliphatic amidines, suggesting a potential route to the target compound. wikipedia.org Theoretically, employing a precursor such as 2-chloroacetamidine in a Pinner-type synthesis could lead to the formation of a this compound derivative.

Another approach involves the Pinner reaction, where a nitrile is treated with an alcohol in the presence of gaseous HCl to form an imino ether hydrochloride, known as a Pinner salt. organic-chemistry.org This reactive intermediate can then undergo cyclization with other reagents to form the triazine ring.

Derivatization Strategies from Precursor Halogenated Triazines

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines, including analogs of this compound, involves the derivatization of a readily available, highly reactive triazine core.

The 1,3,5-triazine ring is electron-deficient, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of modern triazine chemistry, allowing for the introduction of a wide array of functional groups.

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the most important and widely used precursor for the synthesis of 1,3,5-triazine derivatives. researchgate.netnih.gov It is commercially available, inexpensive, and its three chlorine atoms can act as leaving groups in sequential SNAr reactions. researchgate.netresearchgate.net The reactivity of the chlorine atoms decreases as they are successively replaced by electron-donating groups, a feature that allows for controlled, stepwise functionalization. researchgate.net A diverse range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can be used to displace the chlorine atoms. nih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₃Cl₃N₃ |

| Molecular Weight | 184.41 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 108-77-0 |

A key feature of using cyanuric chloride as a synthon is the ability to control the substitution of its three chlorine atoms through careful temperature management. nih.govresearchgate.netcsic.es This thermodependent reactivity enables the synthesis of non-symmetrically substituted triazines. nih.gov

The general sequence for these substitutions is as follows:

First Substitution: The first chlorine atom is the most reactive and is typically substituted by a nucleophile at a low temperature, often between 0–5 °C. nih.gov

Second Substitution: The second chlorine atom is less reactive than the first and requires a higher temperature for substitution, usually room temperature (around 25 °C). nih.gov

Third Substitution: The final chlorine atom is the least reactive, and its displacement often requires elevated temperatures, such as the boiling point of the solvent used. nih.gov

This stepwise approach allows for the introduction of three different nucleophiles onto the triazine ring, providing access to a vast library of asymmetrically functionalized triazine derivatives. For example, a mono-substituted dichlorotriazine can be synthesized at 0 °C, which can then be reacted with a second nucleophile at room temperature to yield a di-substituted monochlorotriazine. csic.es This intermediate can then undergo a final substitution at a higher temperature.

| Substitution Step | Typical Reaction Temperature | Product |

|---|---|---|

| First Chlorine (Nu¹) | 0–5 °C | 2-Nu¹-4,6-dichloro-1,3,5-triazine |

| Second Chlorine (Nu²) | Room Temperature (~25 °C) | 2-Nu¹-4-Nu²-6-chloro-1,3,5-triazine |

| Third Chlorine (Nu³) | Elevated Temperature (>65 °C) | 2-Nu¹-4-Nu²-6-Nu³-1,3,5-triazine |

This sequential substitution strategy is the most practical and widely applied method for creating a diverse range of 1,3,5-triazine analogs, which could include complex structures related to this compound by choosing appropriate nucleophiles for the sequential additions. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated 1,3,5-Triazines

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and diversity of triazine synthesis. These methods often offer advantages over traditional approaches, such as reduced reaction times, milder conditions, and the ability to construct complex molecules in a single step.

One-Pot Synthesis Protocols for Triazine Derivatives

One-pot synthesis has emerged as a powerful strategy for the efficient construction of complex triazine derivatives, minimizing the need for isolation and purification of intermediates. nih.govbenthamdirect.com This approach is not only time and energy-efficient but also reduces waste, aligning with the principles of green chemistry. benthamdirect.commdpi.com

Several one-pot methodologies have been developed for the synthesis of 1,3,5-triazine derivatives. benthamdirect.com For example, a one-pot protocol starting from the readily available 2,4,6-trichloro-1,3,5-triazine allows for the sequential displacement of chlorine atoms with different nucleophiles, such as aryloxy, arylamino, or arylthio moieties, to access triazines with three distinct substituents in good yields. nih.gov Another efficient one-pot synthesis of nih.govmdpi.comacs.orgtriazolo[1,5-a] nih.govnih.govmorressier.comtriazines involves the reaction of substituted aldehydes and 2-hydrazinyl-1,3,5-triazines, mediated by N-bromosuccinimide (NBS). nih.gov

| Starting Materials | Reagents | Product | Key Features | Reference |

| 2,4,6-Trichloro-1,3,5-triazine, Nucleophiles | - | Trisubstituted 1,3,5-triazines | Sequential functionalization without isolating intermediates. nih.gov | nih.gov |

| Substituted aldehydes, 2-Hydrazinyl-1,3,5-triazines | NBS, DBU | nih.govmdpi.comacs.orgTriazolo[1,5-a] nih.govnih.govmorressier.comtriazines | Economical, one-pot, good to excellent yields. nih.gov | nih.gov |

| Nitriles, Triflic anhydride/acid | - | 2,4,6-Trisubstituted 1,3,5-triazines | Controlled cross-cyclotrimerization. acs.org | acs.org |

| Aminoazoles, Trialkyl orthoformate, Cyanamide | Microwave heating | Azolo nih.govnih.govmorressier.comtriazines | Chemo- and regioselective, high purity. morressier.com | morressier.com |

| Biguanides, Esters | NaOMe, MeOH | Substituted 1,3,5-triazines | Utilizes readily available biguanides. nih.gov | nih.gov |

Metal-Catalyzed Coupling Reactions in Triazine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions have been successfully applied to the synthesis of functionalized triazine derivatives, enabling the introduction of a wide variety of substituents onto the triazine core. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of aryl-substituted triazines. acs.orgresearchgate.net For instance, the Suzuki coupling of a resin-bound chlorotriazine with various arylboronic acids, using Pd(PPh₃)₄ as a catalyst, provides a route to biaryl-containing triazines. researchgate.net Copper-catalyzed reactions have also proven effective for the synthesis of triazine derivatives. For example, a copper-catalyzed Ullmann-type reaction has been used for the amination of s-triazines. researchgate.net

Multi-Component Reactions for Diverse Triazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. morressier.comresearchgate.net MCRs have been successfully employed for the synthesis of a variety of triazine-containing scaffolds.

A notable example is the one-pot, multi-component synthesis of azolo nih.govnih.govmorressier.comtriazines from aminoazoles, trialkyl orthoformates, and cyanamide. morressier.com This reaction proceeds with high chemo- and regioselectivity, particularly under microwave irradiation, to afford libraries of structurally diverse azolo nih.govnih.govmorressier.comtriazines. morressier.com Another MCR involves the base-mediated reaction of imidates, guanidines, and amides or aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines in good yields. organic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comnih.govnih.govresearchgate.net The application of microwave irradiation has been particularly beneficial in the synthesis of triazine derivatives.

For instance, the synthesis of pyrazolo[1,5-a] nih.govnih.govmorressier.comtriazines has been significantly improved by using microwave heating, which facilitates a sequential one-pot reaction and avoids tedious work-up and purification of intermediates. mdpi.com Microwave irradiation has also been successfully used in the final substitution step in the synthesis of triamine-1,3,5-triazines, proving to be a general method for preparing such compounds. chim.it

Regioselective Synthesis of Substituted Chloromethyltriazines

The regioselective synthesis of substituted chloromethyltriazines is crucial for controlling the final structure and properties of the target molecules. The differential reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine allows for a stepwise and regiocontrolled substitution. nih.gov

For example, by carefully controlling the reaction conditions, such as temperature and stoichiometry, it is possible to selectively replace one, two, or all three chlorine atoms with different nucleophiles. nih.govresearchgate.net This stepwise approach is fundamental to creating unsymmetrically substituted triazines. Furthermore, metal-catalyzed reactions can also be employed to achieve high regioselectivity in the synthesis of substituted triazoles, a related class of heterocycles, which can sometimes be extended to triazine synthesis. nih.govmdpi.comdntb.gov.uanih.gov

Control of Substituent Effects on Reactivity and Selectivity

The ability to selectively introduce various functional groups onto the 1,3,5-triazine core is paramount for creating a diverse range of analogs. This control is principally achieved by manipulating the electronic properties of the triazine ring through the sequential introduction of substituents. The two most effective strategies for achieving this are temperature-controlled nucleophilic substitution and controlled cross-cyclotrimerization.

Temperature-Controlled Nucleophilic Substitution

The most prevalent and economically viable method for synthesizing substituted 1,3,5-triazine analogs begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net The reactivity of the three chlorine atoms on the triazine ring is not identical; it decreases significantly after each successive substitution. nih.govfrontiersin.org This inherent property allows for the stepwise and selective introduction of different nucleophiles by carefully controlling the reaction temperature. researchgate.netchegg.com

The first nucleophilic substitution is typically carried out at low temperatures, often around 0°C or even cooler, as the three chlorine atoms render the ring highly electrophilic. nih.govclockss.org Once the first substituent is introduced, it electronically modifies the triazine ring, making the remaining chlorine atoms less susceptible to nucleophilic attack. Consequently, the second substitution requires a higher temperature, such as room temperature, to proceed efficiently. nih.govresearchgate.net The final substitution to displace the last chlorine atom often necessitates heating, sometimes to temperatures as high as 75-90°C. nih.govchegg.com

The nature of the nucleophile itself also plays a critical role in determining the reaction sequence and conditions. Experimental and theoretical studies have established a general preferential order of reactivity for different classes of nucleophiles with cyanuric chloride. nih.govfrontiersin.orgrsc.org This selectivity is crucial for designing synthetic routes to non-symmetrical triazine derivatives.

A study on the orthogonal chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles established the following preferential order of incorporation: alcohols > thiols > amines. nih.govfrontiersin.org This order is dictated by the nucleophilicity and the electronic effect of the incoming group on the remaining reactive sites. For instance, the reaction with an alcohol can be conducted at 0°C, while the subsequent reaction with an amine might require room temperature or heating. nih.gov

The following table summarizes the temperature-controlled sequential substitution of cyanuric chloride:

| Substitution Step | Typical Reaction Temperature | Relative Reactivity | Controlling Factors |

|---|---|---|---|

| First Substitution (e.g., with R-OH) | -20°C to 5°C | High | Highly electrophilic triazine ring. nih.govresearchgate.net |

| Second Substitution (e.g., with R'-SH) | Room Temperature (20-25°C) | Medium | Electron-donating effect of the first substituent deactivates the ring. nih.govrsc.org |

| Third Substitution (e.g., with R''-NH2) | Elevated (e.g., 50-90°C) | Low | Further deactivation by the first two substituents requires more energy. nih.govchegg.com |

Controlled Cross-Cyclotrimerization of Nitriles

An alternative and powerful method for constructing the triazine ring itself is the cyclotrimerization of nitriles. While the homo-cyclotrimerization of chloroacetonitrile (B46850) would theoretically yield 2,4,6-tris(chloromethyl)-1,3,5-triazine, the synthesis of this compound and its asymmetrically substituted analogs can be achieved through a controlled cross-cyclotrimerization of different nitriles. nih.gov

This method's selectivity is governed by the relative stability of intermediate nitrilium salts, which are formed by the reaction of a nitrile with a strong electrophile like triflic acid or triflic anhydride. nih.govacs.org The process involves reacting a less reactive nitrile with the acid at a low temperature to form a stable nitrilium salt. Subsequently, a more reactive nitrile is added at a higher temperature, which then reacts with the pre-formed intermediate to generate the desired substituted triazine. nih.gov

The electronic nature of the substituents on the nitrile reactants is the key determinant of reactivity and selectivity:

For the synthesis of an analog like 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine, one could envision a strategy where chloroacetonitrile (containing the electron-withdrawing chloromethyl group) is first reacted with triflic acid. Subsequently, two equivalents of benzonitrile (B105546) would be added at a higher temperature to complete the cyclization. The stability of the initial nitrilium salt derived from the less reactive chloroacetonitrile controls the reaction pathway, preventing self-cyclization and favoring the formation of the desired cross-product. nih.gov

The following table illustrates the influence of nitrile substituents on the outcome of controlled cross-cyclotrimerization reactions:

| Nitrile 1 (R-CN) | Substituent (R) Effect | Role in Reaction | Nitrile 2 (R'-CN) | Substituent (R') Effect | Role in Reaction | Resulting Triazine |

|---|---|---|---|---|---|---|

| Chloroacetonitrile | Electron-withdrawing | Forms initial nitrilium salt at low temp. | Benzonitrile | Aromatic | Added at higher temp. | 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine |

| 4-Nitrobenzonitrile | Strongly electron-withdrawing | Forms initial nitrilium salt at low temp. | Acetonitrile | Weakly electron-donating | Added at higher temp. | 2-(4-Nitrophenyl)-4,6-dimethyl-1,3,5-triazine |

| Trifluoroacetonitrile | Strongly electron-withdrawing | Forms initial nitrilium salt at low temp. | Propionitrile | Electron-donating (alkyl) | Added at higher temp. | 2-(Trifluoromethyl)-4,6-diethyl-1,3,5-triazine |

Illustrative examples based on the principles of controlled cross-cyclotrimerization. nih.gov

By judiciously selecting the nitriles based on their substituent effects and controlling the reaction temperature, a high degree of selectivity can be achieved, enabling the synthesis of a wide array of specifically substituted 1,3,5-triazine analogs.

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 1,3,5 Triazine Systems

Reactivity Profiles of the Chloromethyl Moiety

The chloromethyl group attached to the 1,3,5-triazine (B166579) core is a primary site of chemical reactivity, readily participating in nucleophilic substitution and N-alkylation reactions.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom of the chloromethyl group is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-(chloromethyl)-1,3,5-triazine and its analogues. For instance, in the synthesis of novel antimicrobial peptide dendrimers, the precursor 2,4,6-trichloro-1,3,5-triazine (TCT) undergoes sequential and independent substitution of its three chlorine atoms by N, O, and S-containing nucleophiles. mdpi.com This highlights the susceptibility of chloro-substituted triazines to nucleophilic attack.

The reactivity of the chlorines on the triazine ring itself in compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is well-documented. The substitution of these chlorine atoms is a stepwise process, with the reactivity of the remaining chlorines decreasing after each substitution. thieme.com Monosubstitution with amines typically occurs at 0°C. thieme.com Studies on cyanuric chloride have shown that the incorporation of the first nucleophile can be achieved at 0–5°C, the second at room temperature, and the third often requires heating. nih.govfrontiersin.org This differential reactivity allows for the controlled, sequential introduction of different nucleophiles. frontiersin.org A competitive study with butan-2-amine, 3-methylbutane-2-thiol, and 2-phenylethan-1-ol demonstrated that under competitive conditions, the preferential order of nucleophilic substitution on TCT is alcohol > thiol > amine. nih.govfrontiersin.org

Reactivity in N-Alkylation Processes

The chloromethyl group serves as an effective alkylating agent for nitrogen-containing nucleophiles. This N-alkylation is a key reaction for the synthesis of more complex triazine derivatives. For example, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base leads to regioselective N-2 alkylation. organic-chemistry.org While this specific example involves a triazole, the principle of N-alkylation using a haloalkyl group is broadly applicable to the chloromethyl group of this compound. The efficiency and regioselectivity of such reactions can often be controlled by the choice of solvent and temperature. organic-chemistry.org

Reactivity of the 1,3,5-Triazine Core

The 1,3,5-triazine ring possesses distinct electronic properties that govern its stability and reactivity, including its susceptibility to ring-opening reactions.

Ring Stability and Cleavage Mechanisms of Triazines

The 1,3,5-triazine ring, while aromatic, can undergo cleavage under certain conditions. The degradation pathways of s-triazine compounds often converge at cyanuric acid (2,4,6-trihydroxy-s-triazine), which is then subject to ring cleavage. nih.gov An enzyme, cyanuric acid amidohydrolase, has been identified that catalyzes the hydrolytic cleavage of the s-triazine ring, yielding carbon dioxide and biuret. nih.gov This enzymatic cleavage is a crucial step in the mineralization of s-triazine-based compounds in the environment. nih.gov

In the context of H2S scavenging by hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (a related triazine), the reaction involves nucleophilic sulfur substitution on the triazine ring. nih.govacs.org The process is initiated by the protonation of a ring nitrogen, which increases the electrophilicity of the adjacent carbon atoms, making them vulnerable to attack by a bisulfide anion (HS⁻). nih.gov This attack leads to the opening of the triazine ring. nih.gov

Aromaticity and Electronic Effects on Triazine Core Reactivity

The 1,3,5-triazine ring is an aromatic heterocycle. wikipedia.org The presence of three nitrogen atoms in the ring significantly influences its electronic properties, making it electron-deficient. This electron deficiency is a key factor in the reactivity of the triazine core and its substituents. The nitrogen atoms act as hydrogen bond acceptors, which can influence solubility and interactions with other molecules. nih.gov

The electronic nature of substituents on the triazine ring can modulate its reactivity. For instance, in 2,4,6-trisubstituted 1,3,5-triazines, the electronic donor/acceptor character of the substituents determines the level of interaction between different parts of the molecule. researchgate.net The incorporation of electron-withdrawing or -donating groups can alter the planarity and dipole moment of the triazine system. mdpi.com Furthermore, the introduction of substituents can affect the metabolic stability of triazine derivatives. mdpi.com

Reaction Mechanisms of Triazine Formation and Transformation

The synthesis of the 1,3,5-triazine ring and its subsequent transformations proceed through various well-defined reaction mechanisms. A common method for forming the triazine ring is the trimerization of nitriles, such as cyanogen (B1215507) chloride. wikipedia.org Another approach is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org

The formation of 1,3,5-triazines can also be achieved through the cross-cyclotrimerization of different nitriles. acs.org This process is thought to proceed through intermediate nitrilium salts. acs.org Additionally, 1,3,5-triazines can be formed from the reaction of an O-triethylsilylated hemiaminal with thioureas, which rearranges to form a hexahydro-1,3,5-triazine derivative. researchgate.net

Transformations of the triazine ring often involve nucleophilic substitution. As mentioned earlier, the reaction of 2,4,6-trichloro-1,3,5-triazine with nucleophiles is a stepwise process where the reactivity decreases with each successive substitution. thieme.com The mechanism for the reaction of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine with H₂S involves an initial acid-base reaction where the triazine is protonated, followed by a nucleophilic attack (Sₙ2) of the bisulfide ion on an adjacent carbon, leading to ring opening. nih.gov

Studies on Cycloaddition Pathways to Triazines

The electron-deficient character of azadienes, including triazine systems, allows them to participate in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov In these reactions, the triazine acts as the electron-deficient diene, reacting readily with electron-rich dienophiles such as enamines, enol ethers, ynamines, and amidines. nih.gov While much of the detailed research has focused on 1,2,3- and 1,2,4-triazines, the principles are applicable to the 1,3,5-triazine core.

Research on 5-nitro-1,2,3-triazine, an electron-deficient triazine, has shown that it undergoes rapid cycloaddition with various electron-rich partners. nih.gov For instance, the reaction with an amidine was observed to be nearly complete in under a minute at room temperature. nih.gov The general pathway for these IEDDA reactions involves an initial cycloaddition, followed by the loss of a stable molecule like nitrogen (N₂) and subsequent cyclization or rearrangement to form a new heterocyclic system. nih.govnih.gov

The reaction of trichloro-1,2,4-triazine with various alkenes, such as hexa-1,5-diene, results in an intermediate dihydropyridine (B1217469) which is then trapped by an intramolecular Diels-Alder reaction to form complex tricyclic compounds. rsc.org Furthermore, 1,3,5-triazinanes, which can be considered as saturated precursors to 1,3,5-triazines, are known to participate in formal [2+2+2] and [4+3] cycloaddition reactions, highlighting the versatility of the triazine framework in constructing complex molecular architectures. researchgate.netresearchgate.net

| Triazine System | Reactant Type | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| 5-Nitro-1,2,3-triazine | Amidines, Enamines, Ynamines | Inverse Electron Demand Diels-Alder | Rapid formation of pyrimidines and pyridines | nih.gov |

| Trichloro-1,2,4-triazine | Hexa-1,5-diene | Inter- and Intramolecular Diels-Alder | Formation of tricyclic compounds | rsc.org |

| 1,3,5-Triazinanes | Diethyl acetylene (B1199291) dicarboxylate | Formal [2+2+2] Cycloaddition | Synthesis of tetrahydropyrimidines | researchgate.net |

| 1,2,3-Triazines | Dienophiles | Inverse Electron Demand Diels-Alder | Generation of various N-heterocycles | nih.gov |

Mechanistic Aspects of Nucleophilic Additions to Triazine Rings

Nucleophilic substitution is a cornerstone of 1,3,5-triazine chemistry. The significant electron deficiency of the ring makes it highly susceptible to attack by nucleophiles. acs.org This process typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. csic.eslibretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: The nucleophile adds to one of the electron-deficient carbon atoms of the triazine ring. This breaks the aromaticity and forms a negatively charged, tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group, such as a halide ion. libretexts.org

A classic model for studying this reactivity is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. youtube.com The three chlorine atoms on cyanuric chloride can be substituted sequentially by various nucleophiles (e.g., alcohols, amines, thiols). nih.govmdpi.com The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines by carefully managing reaction conditions, particularly temperature. csic.esyoutube.comresearchgate.net For instance, the first substitution can often be achieved at 0°C, the second at room temperature, and the third at elevated temperatures. csic.esnih.gov

Computational and experimental studies on 1,2,3-triazines have provided further mechanistic insights, indicating that the initial nucleophilic addition is often the rate-determining step in a stepwise sequence of addition, N₂ elimination, and cyclization. acs.org The site of nucleophilic attack can be influenced by both steric and electronic factors of the substituents already present on the triazine ring. nih.govcsic.es In the context of this compound, the chloromethyl group acts as an electron-withdrawing substituent, which would be expected to activate the ring carbons towards nucleophilic attack, similar to the effect of nitro groups on other aromatic systems. libretexts.org

| Substitution Step | Typical Reaction Temperature | Product Type | Reference |

|---|---|---|---|

| First Substitution | 0 °C | 2,4-dichloro-6-(substituted)-1,3,5-triazine | csic.esnih.gov |

| Second Substitution | Room Temperature to 35 °C | 2-chloro-4,6-di(substituted)-1,3,5-triazine | csic.esnih.gov |

| Third Substitution | Elevated Temperature (e.g., 66-75 °C) | 2,4,6-tri(substituted)-1,3,5-triazine | nih.govorgsyn.org |

Role of Key Intermediates in Triazine Synthesis

The synthesis and reactivity of triazines proceed through several key intermediates that dictate the final product structure.

In nucleophilic aromatic substitution (SNAr) reactions, the primary intermediate is the resonance-stabilized anionic σ-complex, or Meisenheimer intermediate . libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the triazine ring.

In the synthesis of 1,3,5-triazines via the cyclotrimerization of nitriles , the mechanism is understood to involve nitrilium salt intermediates . acs.org These are formed from the reaction of a nitrile with an acid, such as triflic acid, and subsequently react with other nitrile molecules to build the triazine ring. acs.org

Another synthetic route, the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt, is proposed to proceed through a series of imine-based intermediates. rsc.org The plausible mechanism involves the initial formation of an imine from the aldehyde, which is then oxidized to an N-iodo aldimine intermediate . Condensation and cyclization of these imine species lead to the triazine ring, which is finally formed upon oxidation of a cyclic precursor. rsc.org

In the context of cycloaddition reactions , the initial products are often unstable bicyclic intermediates. For example, the IEDDA reaction of a 1,2,4-triazine (B1199460) with a dienophile forms a bicyclic adduct that readily loses a molecule of N₂ to yield a dihydropyridine, which can then be oxidized or undergo further reactions. rsc.orgyoutube.com Similarly, the reaction of 1,2,3-triazines with certain nucleophiles proceeds through a tetrahedral intermediate formed upon nucleophilic attack, which then undergoes nitrogen extrusion and cyclization. nih.govacs.org

These intermediates are often transient and not isolated, but their existence is supported by mechanistic studies, computational calculations, and in some cases, trapping experiments. rsc.orgacs.orgrsc.org Understanding the formation and fate of these key intermediates is essential for controlling reaction outcomes and designing rational syntheses of functionalized triazine systems.

Advanced Materials Science Applications of 1,3,5 Triazine Derivatives Including Chloromethyl Triazine Relevance

Polymer Chemistry and Oligomerization Based on Triazine Scaffolds

The 1,3,5-triazine (B166579) ring is a fundamental component for building monodisperse oligomers and complex polymers. rsc.org Its derivatives are utilized in creating macromolecules with distinct topologies, including linear, branched, macrocyclic, and dendrimeric forms, which are relevant to polymer science and supramolecular chemistry. rsc.orgcam.ac.uk The synthesis of these polymers often involves the reaction of 2,4,6-trichloro-1,3,5-triazine with various nucleophiles like piperazine (B1678402) and morpholine (B109124) to form the polymer backbone. ontosight.ai

The triazine scaffold is widely used to construct discrete monodisperse oligomers with varied structural topologies. researchgate.net Both linear and branched oligomers, as well as macrocycles and dendrimers, have been synthesized using 1,3,5-triazine as a core building block. rsc.orgresearchgate.net For instance, triazine can act as an excellent branching unit to which other molecules, such as peptides, can be attached, forming dendrimers with broad biological activity. nih.gov

These synthetic polymers exhibit notable properties, including high thermal stability and chemical resistance, owing to the aromaticity of the triazine ring. ontosight.ai The construction of these polymers leverages the sequential reactivity of chloro-triazines, allowing for controlled synthesis. The general approach starts from cyanuric chloride, where the chlorine atoms are substituted by nucleophiles like alcohols, amines, or thiols. researchgate.net This step-wise substitution enables the creation of complex, hyper-branched structures and dendrimers. researchgate.netnih.gov

Triazine-based oligomers are pivotal in the field of supramolecular chemistry due to their molecular recognition and self-assembly capabilities. rsc.orgcam.ac.uk These properties often stem from hydrogen-bonding interactions, particularly involving 2,4,6-triamino-1,3,5-triazine (melamine) units. researchgate.net The electron-poor surface of the triazine ring can also induce specific intermolecular interactions with electron-rich molecules, such as benzene (B151609) derivatives, leading to the formation of complex supramolecular copolymers. acs.org

The self-assembly process can be highly controlled and responsive to external stimuli like temperature. acs.org For example, studies have shown that a mixture of a triazine-based monomer (S-T) and a benzene-based monomer (S-B) can form supramolecular copolymers. acs.org The interactions between the electron-poor triazine and electron-rich benzene cores drive the evolution from homopolymers to alternating copolymers as temperature changes. acs.orgacs.org This temperature-dependent behavior allows for the reversible adjustment of the polymer's properties. acs.org

The unique structures of triazine-based polymers make them suitable for high-tech applications. Specifically, hyper-branched and linear polymers derived from 1,3,5-triazine have been reported for their application in multilayer data storage. rsc.org Furthermore, triazine-based graphitic carbon nitride, a semiconductor material composed of cross-linked triazine units, has shown promise for energy storage applications, indicating the potential of these materials in data and energy storage sectors. nih.gov Crystalline covalent triazine frameworks (CTFs) have also been explored as polymeric anodes for sodium-ion batteries, demonstrating very high capacities and excellent cycling stability. nih.gov

Functional Materials Development

The electron-deficient character of the 1,3,5-triazine ring makes it a crucial component in the design of functional organic materials for electronic and photonic applications. rsc.org Triazine derivatives have been extensively researched for use in electroluminescent devices, as phosphorescent emitters, and as hole transport materials for perovskite solar cells. rsc.org

The electron-deficient nature of 1,3,5-triazine makes it an ideal building block for electron-transport materials (ETMs) and host materials in organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs). rsc.orgpsu.edu By attaching various aryl substituents to the triazine core, its morphological, thermal, and photophysical properties can be fine-tuned. rsc.orgresearchgate.net

Researchers have synthesized star-shaped 1,3,5-triazine derivatives that function as new electron transport-type host materials for green PhOLEDs. rsc.orgresearchgate.net For instance, devices using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as a host achieved a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm W⁻¹. rsc.orgpsu.edu The high triplet energy of these materials allows for efficient confinement of triplet excitons on the phosphorescent emitter. rsc.orgpsu.edu Other derivatives, such as 2,4,6-tris(carbazolo)-1,3,5-triazine (TRZ2), have also demonstrated very high external quantum efficiencies of around 10.2% when used as a host for the green emitter Ir(ppy)₃. acs.org Bipolar host materials incorporating a triazine unit have also been developed to achieve balanced charge injection and transport, leading to high efficiencies and reduced efficiency roll-off at high brightness. rsc.org The triazine acceptor moiety is also a key component in developing green thermally activated delayed fluorescence (TADF) emitters for OLEDs. mdpi.com

Interactive Table: Performance of 1,3,5-Triazine Derivatives in Green Phosphorescent OLEDs

| Compound | Role | Max. External Quantum Efficiency (ηext) | Max. Power Efficiency (ηp) | Ref. |

|---|---|---|---|---|

| T2T | Host | 17.5% | 59.0 lm W⁻¹ | rsc.orgpsu.edu |

| T3T | Host | 14.4% | 50.6 lm W⁻¹ | rsc.org |

| TST | Host | 5.1% | 12.3 lm W⁻¹ | rsc.org |

| TRZ2 | Host | ~10.2% | 14.0 lm W⁻¹ | acs.org |

In the realm of solar energy, 1,3,5-triazine derivatives have emerged as promising hole-transport materials (HTMs) for perovskite solar cells (PSCs). rawdatalibrary.net These materials are being developed as cost-effective and stable alternatives to the commonly used but expensive spiro-OMeTAD. rawdatalibrary.netresearchgate.net The design often involves a star-shaped or donor-acceptor-donor (D-A-D) structure, with the electron-deficient triazine core at the center. rawdatalibrary.netresearchgate.net

Novel star-shaped HTMs with a triazine unit have been synthesized and tested in PSCs, achieving competitive power conversion efficiencies (PCE). researchgate.netrsc.org For example, a device using Triazine-Th-OMeTPA as the HTM reached a PCE of 12.51%, comparable to the 13.45% achieved with spiro-OMeTAD under similar conditions. rsc.org Another D-A-D type HTM, PTBC, yielded a PSC with a PCE of up to 20.17% and demonstrated excellent long-term stability, retaining over 90% of its initial performance after more than 2500 hours. rawdatalibrary.netresearchgate.net The hydrophobic nature of these triazine-based HTMs can also help prevent the degradation of the underlying perovskite layer. rawdatalibrary.netresearchgate.net These materials facilitate efficient hole extraction from the perovskite layer due to favorable energy band alignment. rawdatalibrary.netresearchgate.net

Interactive Table: Performance of 1,3,5-Triazine-Based Hole Transport Materials in Perovskite Solar Cells

| HTM Compound | Power Conversion Efficiency (PCE) | Ref. |

|---|---|---|

| Triazine-Th-OMeTPA | 12.51% | rsc.orgrsc.org |

| Triazine-Ph-OMeTPA | 10.90% | rsc.org |

| PTBC | 20.17% | rawdatalibrary.netresearchgate.net |

Thermally Activated Delayed Fluorescence (TADF) Materials

The 1,3,5-triazine core has emerged as one of the most popular electron-accepting units for the design of emitters for Thermally Activated Delayed Fluorescence (TADF). chemrxiv.orgresearchgate.net TADF materials are crucial for third-generation Organic Light-Emitting Diodes (OLEDs) because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.orgnih.gov This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), a phenomenon that is favored when the energy gap between these two states (ΔE_ST) is very small. rsc.org

The strong electron-accepting character of the 1,3,5-triazine ring facilitates the design of Donor-Acceptor (D-A) type molecules with significant charge-transfer (CT) character in their excited state. researchgate.net By spatially separating the highest occupied molecular orbital (HOMO), typically located on a donor moiety, from the lowest unoccupied molecular orbital (LUMO), located on the triazine acceptor, the ΔE_ST can be minimized. rsc.org The versatility of the triazine core allows for its functionalization with various electron-donating groups, such as carbazole, acridine (B1665455), or phenothiazine (B1677639) derivatives, to precisely tune these energy levels. st-andrews.ac.ukresearchgate.netnih.gov

Several advantages make triazine derivatives particularly suitable for TADF applications:

Synthetic Accessibility : Triazine derivatives can be synthesized from inexpensive starting materials, and their functionalization at the 2,4,6-positions can be achieved symmetrically or asymmetrically, leading to great structural diversity. st-andrews.ac.uk For example, starting from cyanuric chloride or related chlorinated triazines, various donor groups can be introduced via nucleophilic substitution reactions. nih.govresearchgate.net

Structural Stability : The aromaticity of the triazine ring contributes to the operational stability and lifetime of the resulting OLED devices. st-andrews.ac.uk

Tunable Properties : The linkage between the donor and the triazine acceptor can be rationally adjusted to control the electronic coupling and photophysical properties. st-andrews.ac.uk For instance, inserting a phenyl bridge is a known strategy to modify the emission wavelength. rsc.org

Research has produced numerous high-performance green and blue TADF emitters based on triazine acceptors. rsc.orgnih.gov For example, D–A–D structures incorporating acridine donors linked to a triazine core have demonstrated excellent photophysical properties and high external quantum efficiencies (EQE) in OLEDs, reaching up to 27.3%. rsc.org Multi-resonance (MR-TADF) emitters, which offer narrow-band emission critical for display applications, have also been developed using nitrogen-boron skeletons that can be modified to create highly efficient green emitters. rsc.org

| TADF Emitter | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color |

|---|---|---|---|---|

| SpiroAC-TRZ | 10H-spiro[acridine-9,9'-fluorene] (SpiroAC) | 1,3,5-Triazine | 36.7 | N/A |

| TRZ-DDPAc | 9,9-diphenyl-9,10-dihydroacridine | 1,3,5-Triazine | 27.3 | Green |

| PXZ-BN | Phenoxazine (PXZ) | Boron-Nitrogen Skeleton | 23.3 | Green |

| DMAc-BN | 9,9-dimethyl-9,10-dihydroacridine (DMAc) | Boron-Nitrogen Skeleton | 20.3 | Green |

| m-CzTRZ | Carbazole | 1,3,5-Triazine | 19.2 | N/A |

Optical and Electronic Properties of Triazine-Based Systems

The unique electronic characteristics of the 1,3,5-triazine core make it a powerful component for materials with interesting optical and electronic properties, particularly for nonlinear optical applications. rsc.org

Two-Photon Absorption and Two-Photon Excited Fluorescence

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This phenomenon is the basis for applications such as 3D data storage, bio-imaging, and microfabrication. rsc.orgmdpi.com

The design of efficient 2PA materials often involves creating molecules with a significant change in dipole moment upon excitation. nih.gov The 1,3,5-triazine ring is an excellent electron-accepting core for building such chromophores, particularly those with an octupolar (D3-A) structure. rsc.org In these systems, three electron-donating (D) branches are connected to the central triazine acceptor (A) via π-conjugated linkers. rsc.orgnih.gov This arrangement promotes a substantial, symmetric charge transfer from the periphery to the core upon excitation, resulting in large 2PA cross-section (σ₂) values. nih.govnih.gov

Research has shown that several factors influence the 2PA performance of triazine-based chromophores:

Donor Strength : Increasing the electron-donating strength of the peripheral groups enhances the charge transfer and increases the 2PA cross-section. nih.gov

Conjugation Length : Extending the π-system linking the donors and the acceptor generally leads to larger σ₂ values. nih.gov The inclusion of thiophene (B33073) moieties in the conjugated bridge has been shown to significantly enhance 2PA. nih.gov

Molecular Planarity : The planarity of the molecule affects the electronic coupling between the different parts of the chromophore and can be tuned to optimize NLO properties. nih.gov

Extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have been synthesized and studied, demonstrating that functionalizing the periphery with electron-releasing groups like diphenylamine (B1679370) (NPh₂) leads to compounds with high two-photon brightness, making them promising for fluorescence imaging applications. mdpi.com

| Chromophore Structure | Key Feature | 2PA Cross-Section (σ₂) [GM] | Excitation Wavelength [nm] |

|---|---|---|---|

| Triazine with Triphenylamine Donors | Varying π-linker | up to 1000 | N/A |

| Triazine with NPh₂ Donors | Strong donor group | > 1-NPh₂ and 2-NPh₂ analogues | 820 |

| Multi-branched Styryl Triazines (T1-T5) | Varied donors and conjugation | 447 - 1023 | 800 |

Nonlinear Optical (NLO) Materials

The same molecular design principles that benefit 2PA also apply to the broader class of nonlinear optical (NLO) materials. rsc.org Materials with large second- and third-order NLO responses are essential for technologies in photonics, optical data transmission, and frequency conversion. rsc.orgscilit.com

Octupolar molecules based on a 1,3,5-triazine core are of significant interest for NLO applications. mdpi.comrsc.org Their C3 symmetry can be beneficial for achieving large hyperpolarizabilities. mdpi.com By attaching groups with π-systems, such as azo or stilbene (B7821643) moieties, to the triazine core, chromophores with significant NLO properties can be created. rsc.orgscilit.com These materials have been investigated for second-harmonic generation (SHG) and third-harmonic generation (THG), demonstrating the potential of the triazine core in constructing efficient NLO materials. rsc.org Furthermore, polymers incorporating triazine-based chromophores have been explored for applications in volumetric optical memory devices, where the triazine unit acts as a nonlinear near-infrared antenna. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Triazine Ligands

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.commdpi.com Triazine-based molecules are excellent candidates for use as organic ligands in MOFs due to their rigid, planar structure and the presence of multiple nitrogen atoms that can act as coordination sites. bohrium.comrsc.org

The design and synthesis of triazine-based ligands are key to controlling the structure and properties of the resulting MOFs. bohrium.com By introducing functional groups such as carboxylates or pyridyls onto the triazine core, ligands with specific coordination geometries and functionalities can be prepared. mdpi.comrsc.org Reactive intermediates like 2-(chloromethyl)-1,3,5-triazine can serve as starting points for synthesizing these more complex, multitopic ligands.

Triazine-based MOFs and coordination polymers exhibit a wide range of structural diversity and have shown promise in several application areas:

Gas Storage and Separation : The porous nature of triazine-based frameworks, sometimes called Covalent Triazine Frameworks (CTFs) when formed through covalent bonds, makes them suitable for adsorbing gases like CO₂. rsc.org The nitrogen-rich triazine rings can create a strong affinity for CO₂ molecules, leading to high uptake capacity and selectivity. rsc.org

Catalysis : MOFs can possess catalytically active sites, either at the metal nodes or on the organic linkers. mdpi.comrsc.org Triazine-based MOFs have been shown to be photocatalytically active, for example, in the decomposition of organic dyes under UV irradiation. rsc.org

Luminescence and Sensing : The incorporation of luminescent triazine-based ligands can lead to fluorescent MOFs. bohrium.com These materials can be used as sensors, for instance, for the detection of nitroaromatic compounds or small drug molecules. bohrium.comresearchgate.net

For example, ligands like 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (B3088972) (TCPT) have been used with zinc ions to create microporous MOFs with high surface areas and demonstrated efficacy in adsorbing dyes and photocatalytic degradation. mdpi.com Similarly, using 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) as a primary ligand along with various polycarboxylic acids as auxiliary ligands allows for the construction of diverse 3D frameworks with Co(II) ions. rsc.org

Q & A

Q. What are the key applications of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in peptide synthesis, and what methodological steps ensure high coupling efficiency?

CDMT is a stable, highly reactive peptide coupling agent. To optimize its use:

- Activate CDMT with tertiary amines (e.g., N-methylmorpholine) in anhydrous tetrahydrofuran (THF) to generate the active triazinylammonium intermediate.

- Maintain a 1:1 molar ratio of carboxylic acid to amine substrate.

- Purify products via precipitation or chromatography to remove triazine byproducts. CDMT is particularly effective for sterically hindered peptides due to its slow hydrolysis rate .

Q. How do physical properties (e.g., melting point, solubility) of 2-chloro-4,6-diphenyl-1,3,5-triazine influence its handling in synthetic protocols?

- Melting Point : 138–140°C (solid at room temperature; requires gentle heating for dissolution).

- Solubility : Soluble in toluene, THF, and dichloromethane; insoluble in water.

- Handling : Use inert atmospheres (N₂/Ar) to prevent moisture absorption. Store in desiccators at 4°C for long-term stability .

Advanced Research Questions

Q. How can solvent polarity and amine basicity be optimized to enhance catalytic efficiency in CDMT-mediated amide bond formation?

- Solvent Effects : Polar aprotic solvents (e.g., THF, acetonitrile) improve reaction kinetics by stabilizing charged intermediates. Avoid DMF due to competing nucleophilic interactions.

- Amine Basicity : Stronger bases (e.g., N-methylmorpholine, pKa ~7.4) accelerate activation of CDMT. Weak bases (e.g., pyridine) reduce yields by 20–30% .

- Data-Driven Example : A 2013 study reported 85–92% yields in THF with N-methylmorpholine vs. 60–65% in dichloromethane with triethylamine .

Q. What analytical strategies resolve contradictions in reported yields for 2-chloro-4,6-diphenyl-1,3,5-triazine-based OLED electron transport layers?

- Issue : Conflicting reports on device efficiency (e.g., 12–18% external quantum efficiency).

- Methodology :

- Use X-ray crystallography to confirm molecular packing and purity (≥99% by HPLC).

- Employ cyclic voltammetry to assess HOMO/LUMO alignment.

- Compare annealing conditions (e.g., 120°C vs. 150°C) to optimize film morphology.

Q. How do substituents (e.g., methoxy vs. phenyl groups) affect the reactivity of 1,3,5-triazine derivatives in nucleophilic substitution reactions?

- Methoxy Groups : Electron-donating groups (e.g., in CDMT) decrease electrophilicity at the triazine core, requiring stronger nucleophiles (e.g., primary amines).

- Phenyl Groups : Electron-withdrawing substituents (e.g., in diphenyl derivatives) enhance electrophilicity, enabling reactions with weaker nucleophiles (e.g., alcohols).

- Kinetic Data : Second-order rate constants for CDMT with benzylamine are 0.15 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for diphenyl derivatives .

Methodological Considerations

Q. What safety protocols are critical when synthesizing 2-(chloromethyl)-1,3,5-triazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.